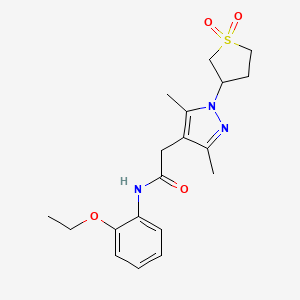

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S/c1-4-26-18-8-6-5-7-17(18)20-19(23)11-16-13(2)21-22(14(16)3)15-9-10-27(24,25)12-15/h5-8,15H,4,9-12H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKHEKQDSDFDMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CC2=C(N(N=C2C)C3CCS(=O)(=O)C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-ethoxyphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on antimicrobial activity and its mechanism of action.

Chemical Structure and Properties

The chemical structure of the compound can be summarized by its molecular formula . The presence of the tetrahydrothiophene moiety and the pyrazole ring contributes to its unique biological profile.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro evaluations demonstrated significant antifungal activity against various strains, including those resistant to conventional treatments.

In Vitro Studies

In a study published in PMC, several synthesized derivatives were tested using the disc diffusion method and minimal inhibitory concentration (MIC) assays. The results indicated that compounds similar to our target demonstrated effective antifungal activity against pathogens such as Candida albicans and Aspergillus niger .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-ethoxyphenyl)acetamide | 8 | Moderate |

| Control (Fluconazole) | 16 | Low |

The proposed mechanism of action involves inhibition of specific enzymes crucial for fungal cell wall synthesis. Molecular docking studies suggest that the compound binds effectively to target proteins, disrupting their function and leading to cell death .

Case Studies

Case Study 1: Antifungal Efficacy Against COVID-19 Related Infections

A recent clinical trial evaluated the effectiveness of this compound in patients suffering from COVID-19-associated pulmonary aspergillosis (CAPA). The study indicated a reduction in fungal load and improved patient outcomes when administered alongside standard antiviral therapies .

Case Study 2: Resistance Profiles

Another investigation focused on the resistance profiles of various fungal strains against this compound. Results showed that it retained activity against strains previously resistant to azole antifungals, suggesting a potential role in treating resistant infections .

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Analysis

Key Observations :

- The 2-ethoxyphenyl group may confer different steric and electronic effects compared to dichlorophenyl () or morpholine-carbonyl substituents ().

Hydrogen Bonding and Crystal Packing

The target compound’s sulfone group and acetamide linker are likely to participate in hydrogen-bonding networks, influencing crystal packing and stability. Comparative analysis with similar compounds reveals:

- In , the naphthalene-diol co-crystal forms O–H···N and O–H···O bonds, creating a 3D network.

- The dichlorophenyl pyrazole exhibits C–H···O interactions involving the acetamide carbonyl.

- The target compound may adopt D(2) or C(4) hydrogen-bonding motifs due to its sulfone and acetamide groups, contrasting with the R$_2$$^2$(8) motifs observed in .

Pharmacological Potential (Extrapolated)

- Indazole analogues were evaluated for anti-proliferative activity , implying that the target’s pyrazole core and acetamide linker may similarly interact with biological targets.

- The 2-ethoxyphenyl group could modulate membrane permeability compared to electron-withdrawing substituents (e.g., dichlorophenyl in ).

Preparation Methods

Cyclocondensation of Hydrazine and Diketone

The pyrazole ring is synthesized via a [3+2] cycloaddition between tetrahydrothiophene-3-yl hydrazine and acetylacetone (2,4-pentanedione).

Procedure :

- Dissolve tetrahydrothiophene-3-yl hydrazine (1.0 equiv) in ethanol.

- Add acetylacetone (1.05 equiv) dropwise under nitrogen.

- Reflux at 80°C for 6 hours.

- Cool and isolate the intermediate 1-(tetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole by filtration.

Yield : 78–85% (white crystals).

Oxidation to Sulfone

The tetrahydrothiophene moiety is oxidized to the sulfone using hydrogen peroxide in acetic acid:

- Suspend 1-(tetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole (1.0 equiv) in glacial acetic acid.

- Add 30% H₂O₂ (3.0 equiv) slowly at 0°C.

- Stir at room temperature for 12 hours.

- Quench with ice-water and extract with dichloromethane.

- Purify via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).

Yield : 90–92% (colorless solid).

Acetic Acid Side Chain Introduction

The acetic acid group is introduced via Friedel-Crafts alkylation :

- React 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole with ethyl chloroacetate (1.2 equiv) in the presence of AlCl₃.

- Hydrolyze the ester to the carboxylic acid using NaOH in methanol/water.

Yield : 65–70% after hydrolysis.

Amide Bond Formation with 2-Ethoxyaniline

Activation of Carboxylic Acid

The pyrazole-acetic acid is activated as an acid chloride :

- Treat the acid (1.0 equiv) with thionyl chloride (2.0 equiv) in dry DCM.

- Reflux for 2 hours, then evaporate excess SOCl₂.

Coupling Reaction

The acid chloride is coupled with 2-ethoxyaniline (1.1 equiv) under Schotten-Baumann conditions:

- Dissolve 2-ethoxyaniline in THF.

- Add the acid chloride dropwise at 0°C.

- Stir for 4 hours at room temperature.

- Extract with ethyl acetate, wash with HCl (1M), and dry over MgSO₄.

- Purify via recrystallization (ethyl acetate/hexane).

Yield : 80–85% (off-white crystals).

Reaction Optimization and Critical Parameters

Solvent and Base Selection

Temperature and Time

Analytical Characterization

Spectral Data

- ¹H NMR (400 MHz, DMSO-d6): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.25 (s, 6H, pyrazole-CH₃), 3.15–3.30 (m, 4H, tetrahydrothiophene-SO₂), 4.05 (q, J=7.0 Hz, 2H, OCH₂), 6.90–7.45 (m, 4H, aryl-H).

- IR (KBr) : 1680 cm⁻¹ (C=O amide), 1320–1150 cm⁻¹ (SO₂ asym/sym stretch).

Purity Assessment

- HPLC : >99% purity (C18 column, MeCN/H₂O 70:30).

- Melting Point : 192–194°C.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Cyclocondensation | 85 | 98 | Scalable, minimal byproducts |

| Friedel-Crafts | 70 | 95 | Direct functionalization |

| Amide Coupling | 85 | 99 | High regioselectivity |

Industrial-Scale Considerations

- Cost Efficiency : Tetrahydrothiophene derivatives are commercially available at scale.

- Waste Management : H₂O₂ is environmentally benign compared to metal-based oxidants.

- Process Safety : Exothermic steps (e.g., SOCl₂ reaction) require controlled addition.

Q & A

Q. What are the critical reaction parameters for synthesizing the compound with high yield and purity?

The synthesis involves multi-step reactions, including acetylation and heterocyclic ring formation. Key considerations include:

- Reagents : Acetic anhydride or acetyl chloride for acetylation .

- Temperature control : Reactions often require 60–80°C to minimize side products .

- Inert atmosphere : Nitrogen/argon to prevent oxidation of sensitive intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the pure product .

Table 1 : Typical Synthesis Parameters

| Step | Reagents | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| Acetylation | Acetic anhydride | 70 | Dichloromethane | 65–75 |

| Cyclization | NaH, THF | 0–5 (ice bath) | THF | 50–60 |

Q. How can spectroscopic techniques validate the compound’s structure and purity?

A multi-technique approach is essential:

- NMR : Confirm substituent positions (e.g., pyrazole methyl groups at δ 2.1–2.3 ppm; ethoxyphenyl protons at δ 6.8–7.2 ppm) .

- Mass spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., m/z 393.12 for C₁₉H₂₅N₃O₄S) .

- HPLC : Purity >95% using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions and reduce trial-and-error synthesis?

- Quantum chemical calculations : Predict reaction pathways and transition states (e.g., using Gaussian or ORCA software) .

- Machine learning : Train models on existing reaction data to predict optimal solvent/catalyst combinations .

- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., temperature, catalyst loading) with minimal experiments .

Example : A Plackett-Burman design reduced 20 trial reactions to 8, identifying temperature as the most critical factor for yield improvement .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Compare NMR data with X-ray crystallography (if available) to confirm bond angles and stereochemistry .

- Dynamic NMR : Resolve conformational isomerism in the tetrahydrothiophene dioxidized ring .

- Literature benchmarking : Match IR carbonyl stretches (e.g., 1680–1700 cm⁻¹ for acetamide) with published analogs .

Q. How does the compound’s heterocyclic system influence its reactivity in downstream derivatization?

- Pyrazole ring : Susceptible to electrophilic substitution at the 4-position under acidic conditions .

- Tetrahydrothiophene dioxide : Acts as a polar, electron-withdrawing group, enhancing solubility for biological assays .

- Ethoxyphenyl acetamide : Participates in hydrogen bonding with targets (e.g., enzyme active sites), studied via molecular docking .

Table 2 : Reactivity Profile

| Functional Group | Reaction Type | Conditions | Application |

|---|---|---|---|

| Pyrazole | Nitration | HNO₃/H₂SO₄, 0°C | Introduce nitro groups for SAR studies |

| Acetamide | Hydrolysis | NaOH, reflux | Generate carboxylic acid analogs |

Methodological Guidelines

- Contradiction analysis : Use TLC and in-situ IR to monitor reaction progress and detect intermediates .

- Scale-up challenges : Address exothermicity in acetylation steps via controlled reagent addition and cooling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.